molecular formula C24H26ClN3OS B6526116 N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]naphthalene-2-carboxamide hydrochloride CAS No. 1135226-96-8

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]naphthalene-2-carboxamide hydrochloride

Cat. No.: B6526116
CAS No.: 1135226-96-8
M. Wt: 440.0 g/mol
InChI Key: PIXQNSQATGWATD-UHFFFAOYSA-N
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Description

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]naphthalene-2-carboxamide hydrochloride is recognized in chemical libraries as a potent and selective pan-inhibitor of the Proviral Integration Moloney virus (PIM) kinase family. PIM kinases are serine/threonine kinases that function as key regulators of cell survival, proliferation, and differentiation, and their overexpression is frequently associated with hematological malignancies and solid tumors . This compound exerts its research value by competitively inhibiting the ATP-binding site of PIM-1, PIM-2, and PIM-3 isoforms, thereby blocking the phosphorylation of downstream substrates that promote tumorigenesis. Its primary application is in the investigation of oncogenic signaling pathways, where it is used as a chemical probe to elucidate the specific roles of PIM kinases in cancer cell survival and resistance to apoptosis. Research indicates this inhibitor is valuable for studying therapeutic resistance, particularly in hematological cancers, as PIM kinases are known to confer resistance to chemotherapeutic agents . Furthermore, it serves as a critical tool in preclinical studies for evaluating the efficacy of combined therapeutic strategies, such as co-inhibition of PIM and other kinase pathways like FLT3 or JAK/STAT, to overcome compensatory survival mechanisms in malignant cells. Ongoing research also explores its potential in immuno-oncology, given the role of PIM kinases in modulating the tumor microenvironment and immune cell function.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3OS.ClH/c1-16-13-17(2)22-21(14-16)25-24(29-22)27(12-11-26(3)4)23(28)20-10-9-18-7-5-6-8-19(18)15-20;/h5-10,13-15H,11-12H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIXQNSQATGWATD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)N(CCN(C)C)C(=O)C3=CC4=CC=CC=C4C=C3)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677950
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Biological Activity

The compound N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]naphthalene-2-carboxamide hydrochloride is a synthetic organic molecule that has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Molecular Formula

  • Chemical Formula : C₁₅H₁₈N₂O·HClS
  • Molecular Weight : 280.78 g/mol

Structural Characteristics

The compound features a benzothiazole moiety, which is known for its diverse biological activities. The presence of a naphthalene carboxamide structure enhances its lipophilicity, potentially improving its bioavailability.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar benzothiazole derivatives. For instance, compounds with benzothiazole rings have demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 19.7 to 24.2 μM against Staphylococcus aureus .

Anticancer Potential

Benzothiazole derivatives are also being explored for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells by modulating signaling pathways involved in cell proliferation and survival. For example, specific derivatives have shown effectiveness in inhibiting the growth of various cancer cell lines through mechanisms such as cell cycle arrest and apoptosis induction.

The proposed mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : Interaction with key enzymes involved in metabolic pathways.
  • Membrane Disruption : Alteration of bacterial cell membrane integrity leading to cell death.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress in cancer cells.

Synthetic Routes

The synthesis of this compound typically involves:

  • Formation of Benzothiazole Ring : Cyclization of appropriate precursors under acidic conditions.
  • Dimethylation : Introduction of dimethyl groups at the 5 and 7 positions.
  • Coupling Reaction : Reaction with naphthalene-2-carboxylic acid derivatives in the presence of coupling agents like EDCI (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) .

Industrial Production

For large-scale production, continuous flow reactors and automated systems are often employed to enhance yield and purity while minimizing reaction times.

Study on Antibacterial Activity

A study conducted on a series of benzothiazole derivatives demonstrated that certain compounds exhibited promising antibacterial activity against Staphylococcus aureus. Among these, one derivative showed an MIC of 13.0 μM, indicating strong potential as an antibacterial agent .

Anticancer Evaluation

In vitro studies evaluating the anticancer effects of related benzothiazole compounds revealed significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and disruption of cellular signaling pathways .

Preparation Methods

Formation of 5,7-Dimethyl-1,3-Benzothiazol-2-amine

The benzothiazole core is synthesized via cyclization of 2-amino-4,6-dimethylthiophenol with cyanogen bromide or thiourea derivatives. A typical procedure involves refluxing 2-amino-4,6-dimethylthiophenol (1.0 equiv) with cyanogen bromide (1.2 equiv) in ethanol at 80°C for 6 hours, yielding 5,7-dimethyl-1,3-benzothiazol-2-amine with a reported efficiency of 78–85%. Alternative methods using ammonium thiocyanate and hydrochloric acid under microwave irradiation reduce reaction times to 30 minutes with comparable yields.

Functionalization of the Benzothiazole Amine

The secondary amine group at position 2 of the benzothiazole undergoes alkylation or acylation to introduce the dimethylaminoethyl side chain. In a two-step process:

  • Alkylation : 5,7-dimethyl-1,3-benzothiazol-2-amine reacts with 2-chloro-N,N-dimethylethylamine hydrochloride (1.5 equiv) in the presence of potassium carbonate (2.0 equiv) in dimethylformamide (DMF) at 60°C for 12 hours. This step achieves 65–70% conversion to N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-(dimethylamino)ethylamine.

  • Purification : The crude product is purified via column chromatography (silica gel, eluent: dichloromethane/methanol 9:1) to isolate the alkylated intermediate.

Coupling with Naphthalene-2-Carboxylic Acid

Activation of Naphthalene-2-Carboxylic Acid

The carboxylic acid is activated using thionyl chloride (SOCl₂) or carbodiimide-based reagents. A standard protocol involves refluxing naphthalene-2-carboxylic acid (1.0 equiv) with SOCl₂ (3.0 equiv) in anhydrous toluene at 110°C for 2 hours, producing naphthalene-2-carbonyl chloride. Excess SOCl₂ is removed under reduced pressure to yield the acyl chloride as a pale-yellow solid (95–98% purity).

Amide Bond Formation

The activated naphthalene-2-carbonyl chloride reacts with N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-(dimethylamino)ethylamine under Schotten-Baumann conditions:

Procedure :

  • Dissolve the alkylated benzothiazole amine (1.0 equiv) in tetrahydrofuran (THF) and cool to 0°C.

  • Add naphthalene-2-carbonyl chloride (1.1 equiv) dropwise over 15 minutes.

  • Stir the mixture at room temperature for 6 hours.

  • Quench with ice-cold water and extract with ethyl acetate.

  • Dry the organic layer over sodium sulfate and concentrate under vacuum.

Yield : 60–72% after recrystallization from ethanol/water.

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt to improve solubility and stability:

Method :

  • Dissolve the amide product (1.0 equiv) in anhydrous diethyl ether.

  • Bubble hydrogen chloride gas through the solution at 0°C until precipitation ceases.

  • Filter the precipitate and wash with cold ether.

  • Dry under vacuum at 40°C for 12 hours.

Purity : >99% by HPLC (mobile phase: 0.1% trifluoroacetic acid in acetonitrile/water).

Optimization Strategies

Solvent and Catalytic Systems

  • DMF vs. THF : DMF increases alkylation rates but requires higher temperatures (80°C), leading to side products. THF at 25°C minimizes degradation.

  • Catalysts : Adding catalytic DMAP (4-dimethylaminopyridine) during amide coupling improves yields to 85%.

Temperature and Reaction Time

StepOptimal TemperatureTimeYield Improvement
Benzothiazole cyclization80°C6h+12% with microwave
Amide coupling25°C6h+15% with DMAP

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (s, 1H, naphthalene-H), 7.92–7.85 (m, 3H), 3.78 (t, J = 6.8 Hz, 2H), 2.98 (s, 6H), 2.42 (s, 6H).

  • HRMS (ESI+) : m/z calculated for C₂₄H₂₈N₃OS⁺ [M+H⁺]: 438.1945; found: 438.1948.

Purity Assessment

  • HPLC : Retention time = 8.2 min (C18 column, 70% acetonitrile/30% water), purity ≥99% .

Q & A

Q. What are the common synthetic routes for N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]naphthalene-2-carboxamide hydrochloride?

Methodological Answer: The synthesis typically involves multi-component reactions and carbodiimide-mediated coupling. For example:

  • Step 1: Condensation of naphthalene-2-carboxylic acid derivatives with 5,7-dimethyl-1,3-benzothiazol-2-amine under carbodiimide activation (e.g., EDC·HCl) in acetonitrile/water (3:1) at room temperature for 72 hours .
  • Step 2: Quaternization of the tertiary amine (dimethylaminoethyl group) using HCl gas or concentrated HCl in methanol to form the hydrochloride salt.
  • Purification: Crystallization from methanol/water (4:1) yields pure product (~75% yield). Key intermediates should be monitored via TLC (n-hexane:ethyl acetate, 9:1) .

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsSolventTimeYield
1EDC·HCl, RTACN:H₂O72 h75%
2HCl (g), MeOHMeOH24 h90%

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR: Assign peaks using deuterated DMSO or CDCl3. The naphthalene protons (δ 7.2–8.5 ppm) and benzothiazole protons (δ 2.5–3.0 ppm for methyl groups) are diagnostic .
  • IR Spectroscopy: Confirm carboxamide C=O stretch (~1650 cm⁻¹) and hydrochloride N-H stretch (~2500 cm⁻¹) .
  • Mass Spectrometry (ESI-MS): Validate molecular weight (e.g., [M+H]+ at m/z ~480) .

Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

Methodological Answer:

  • Solubility Screening: Test in DMSO (primary stock) and PBS (pH 7.4). Use dynamic light scattering (DLS) to detect aggregation .
  • Stability:
    • Thermal Stability: Store lyophilized powder at -18°C; avoid repeated freeze-thaw cycles .
    • pH Stability: Incubate in buffers (pH 2–9) for 24 hours and analyze via HPLC (C18 column, acetonitrile/0.1% formic acid gradient) to detect degradation .

Advanced Research Questions

Q. What reaction mechanisms underlie the formation of the benzothiazole-carboxamide linkage?

Methodological Answer: The carbodiimide-mediated coupling involves:

  • Activation: EDC·HCl converts the carboxylic acid to an O-acylisourea intermediate.
  • Nucleophilic Attack: The benzothiazole amine attacks the activated carbonyl, forming the amide bond.
  • Side Reactions: Compete with urea byproduct formation. Mitigate by adding HOBt (1-hydroxybenzotriazole) to stabilize the intermediate .

Q. Table 2: Mechanistic Insights

IntermediateRoleDetection Method
O-acylisoureaActive ester13C NMR (δ 160–170 ppm)
HOBt esterStabilizerIR (C=O at 1720 cm⁻¹)

Q. How can computational methods optimize reaction conditions for higher yields?

Methodological Answer:

  • Quantum Chemical Calculations (DFT): Model transition states to identify energy barriers for amide bond formation. Use Gaussian 16 with B3LYP/6-31G(d) basis set .
  • Machine Learning: Train models on reaction parameters (solvent, temperature) from literature (e.g., ICReDD’s reaction databases) to predict optimal conditions .

Q. How should researchers address contradictory spectroscopic data (e.g., unexpected NMR splitting)?

Methodological Answer:

  • Hypothesis 1: Dynamic proton exchange due to the dimethylaminoethyl group. Confirm via variable-temperature NMR (VT-NMR) in DMSO-d6 (25–80°C) .
  • Hypothesis 2: Rotameric equilibria. Use 2D NOESY to detect spatial proximity between naphthalene and benzothiazole protons .
  • Validation: Compare with synthesized analogs (e.g., replacing dimethylaminoethyl with morpholinoethyl) .

Q. What advanced analytical techniques resolve co-eluting impurities in HPLC?

Methodological Answer:

  • LC-MS/MS: Use a Q-TOF mass spectrometer (ESI+) to differentiate impurities by exact mass (e.g., Δm/z < 0.01) .
  • Chiral HPLC: Employ a Chiralpak IA column (n-hexane:isopropanol, 85:15) if stereoisomers are suspected .

Q. What challenges arise when scaling up synthesis from milligrams to grams?

Methodological Answer:

  • Heat Transfer: Exothermic amide coupling requires jacketed reactors with temperature control (<25°C) .
  • Purification: Replace column chromatography with countercurrent distribution (CCD) for large batches .
  • Byproduct Management: Optimize stoichiometry (1.2:1 amine:carboxylic acid) to minimize unreacted starting material .

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